BenchChemオンラインストアへようこそ!

tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Physicochemical profiling Building block selection Purification optimization

tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261232-34-1, MW 293.36 g/mol, C₁₅H₂₃N₃O₃) is a synthetic piperidine-pyrimidine ether building block featuring a Boc-protected piperidine ring linked via an oxygen atom to a 4-methylpyrimidine moiety at the 4-position. This compound belongs to the broader class of N-Boc-4-(pyrimidin-2-yloxy)piperidine intermediates widely employed in medicinal chemistry for constructing kinase inhibitors, receptor modulators, and other bioactive heterocyclic scaffolds.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
Cat. No. B7898557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O3/c1-11-5-8-16-13(17-11)20-12-6-9-18(10-7-12)14(19)21-15(2,3)4/h5,8,12H,6-7,9-10H2,1-4H3
InChIKeyUHJGOVLHBGWERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261232-34-1): Core Identity and Procurement Profile


tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 1261232-34-1, MW 293.36 g/mol, C₁₅H₂₃N₃O₃) is a synthetic piperidine-pyrimidine ether building block featuring a Boc-protected piperidine ring linked via an oxygen atom to a 4-methylpyrimidine moiety at the 4-position . This compound belongs to the broader class of N-Boc-4-(pyrimidin-2-yloxy)piperidine intermediates widely employed in medicinal chemistry for constructing kinase inhibitors, receptor modulators, and other bioactive heterocyclic scaffolds [1]. Its defining structural attributes—the 4-methyl substitution on the pyrimidine ring, the direct ether linkage at the piperidine 4-position, and the acid-labile Boc protecting group—collectively determine its reactivity profile, physicochemical properties, and suitability for specific synthetic sequences compared to closely related analogs [2]. Available from multiple vendors at purities of 97–98% (NLT), including Fluorochem (Product Code F089892), MolCore, and Leyan, this compound is positioned as a research intermediate rather than a final bioactive molecule .

Why Generic Substitution of tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate with In-Class Analogs Carries Scientific Risk


Although multiple N-Boc-piperidine-pyrimidine building blocks are commercially catalogued under the same general structural class, their interchangeability in synthetic sequences is not supported by quantitative evidence. The 4-position ether regioisomer (CAS 1261232-34-1) differs from its 3-position counterpart (CAS 1261233-31-1) in stereochemical complexity: the 3-isomer introduces an undefined stereocenter (PubChem computed: undefined atom stereocenter count = 1), generating racemic mixtures that require chiral resolution for enantiopure downstream products, whereas the 4-isomer is achiral at the point of substitution [1]. The direct ether linkage (C–O–C) to the pyrimidine ring confers distinct conformational and electronic properties compared to the amino-linked analog (CAS 1261232-51-2, C₁₅H₂₄N₄O₂, MW 292.38 Da), which introduces an additional hydrogen bond donor (N–H) that alters topological polar surface area (tPSA) and potential off-target interactions . The 4-methyl substituent on the pyrimidine ring differentiates this compound from the des-methyl analog (CAS 412293-91-5, C₁₄H₂₁N₃O₃, MW 279.33), with the methyl group contributing an additional ~14 Da in molecular weight, increasing predicted boiling point by approximately 16 °C (423.6 vs. 407.4 °C), and modulating lipophilicity (estimated ΔlogP ≈ +0.1–0.2) [2]. These structural variations are not merely cosmetic; they translate into measurable differences in physicochemical properties that govern reactivity, purification behavior, and the pharmacological profile of downstream products. Selection of the correct building block must therefore be guided by quantitative property comparisons rather than class-level assumptions.

Quantitative Comparative Evidence for tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate Against Closest Analogs


Physicochemical Differentiation: 4-Methyl Pyrimidine vs. Des-Methyl Analog – Boiling Point and Lipophilicity

The 4-methyl substituent on the pyrimidine ring of the target compound (CAS 1261232-34-1) produces a measurable increase in boiling point compared to the des-methyl analog tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 412293-91-5). The target compound has a predicted boiling point of 423.6±55.0 °C and density of 1.1±0.1 g/cm³, versus 407.4 °C and 1.161 g/cm³ for the des-methyl analog . The des-methyl analog has a computed LogP of 2.19 and polar surface area (PSA) of 64.55 Ų; the 4-methyl group on the target compound is estimated to increase LogP by approximately 0.1–0.2 units (to ~2.3, consistent with the XLogP3 value of 2.3 computed for the isomeric 3-position analog sharing the same molecular formula) while maintaining an equivalent PSA of ~64.6 Ų [1][2].

Physicochemical profiling Building block selection Purification optimization

Regioisomeric Differentiation: 4-Position (Achiral) vs. 3-Position (Chiral) Ether Linkage

The target compound (CAS 1261232-34-1) bears the 4-methylpyrimidin-2-yloxy substituent at the 4-position of the piperidine ring, rendering the substitution site achiral (defined atom stereocenter count = 0). In contrast, the 3-position regioisomer (CAS 1261233-31-1, PubChem CID 60137845) has one undefined atom stereocenter (PubChem computed: undefined atom stereocenter count = 1), meaning it exists as a racemic mixture [1]. Both compounds share identical molecular formula (C₁₅H₂₃N₃O₃), molecular weight (293.36 g/mol), predicted boiling point (423.6±55.0 °C), TPSA (64.6 Ų), XLogP3 (2.3), hydrogen bond acceptor count (5), and hydrogen bond donor count (0) [1]. The 3-isomer has a marginally higher predicted density (1.141±0.06 g/cm³ vs. 1.1±0.1 g/cm³ for the 4-isomer), though this difference falls within computational prediction error margins .

Stereochemistry Synthetic intermediate selection Chiral resolution

Linker Chemistry Differentiation: Ether (C–O–C) vs. Amino (C–NH–C) Linkage – Hydrogen Bond Donor Count and Molecular Properties

The target compound employs a direct ether (C–O–C) linkage between the piperidine 4-position and the pyrimidine 2-position, resulting in zero hydrogen bond donors (HBD = 0) [1]. The closest amino-linked analog, tert-butyl 4-[(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxylate (CAS 1261232-51-2, C₁₅H₂₄N₄O₂), features an N–H group that introduces one hydrogen bond donor (HBD = 1) and alters the molecular formula from C₁₅H₂₃N₃O₃ to C₁₅H₂₄N₄O₂, with a slight decrease in molecular weight (292.38 vs. 293.36 Da) due to replacement of oxygen (atomic mass 16) with NH (mass 15) . The ether linkage is chemically more stable to oxidative metabolism than the secondary amine, and the absence of the N–H donor reduces the topological polar surface area contribution from the linker region, which can influence blood-brain barrier permeability predictions [2].

Hydrogen bonding Pharmacophore design ADME optimization

Scaffold Class Validation: 4-(Piperidin-4-yloxy)pyrimidine Core in Potent EGFR T790M/L858R Kinase Inhibition

The 4-(piperidin-4-yloxy)pyrimidine scaffold—the core structural motif embedded within the target compound after Boc deprotection—has been quantitatively validated in peer-reviewed medicinal chemistry literature. In a 2022 study, researchers designed three series of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent EGFR T790M/L858R inhibitors, with compound 9i achieving an IC₅₀ of 4.902 nM against EGFR T790M/L858R kinase and 0.6210 μM against H1975 cell proliferation, while demonstrating high selectivity over wild-type EGFR (EGFR WT) and low cytotoxicity against normal human bronchial epithelial (HBE) and L-02 cells [1]. This class-level evidence establishes that the 4-(piperidin-4-yloxy)pyrimidine motif—accessible via Boc deprotection of the target compound—is a validated pharmacophore for potent and selective kinase inhibition. The 4-methyl substituent on the pyrimidine ring of the target compound provides a synthetic handle for further derivatization at this position.

Kinase inhibitor EGFR T790M/L858R Non-small cell lung cancer Scaffold validation

Methylene Spacer Comparison: Direct Ether vs. Methylene-Ether Homolog – Molecular Weight and Conformational Flexibility

The target compound features a direct ether linkage (piperidine-4-O–pyrimidine), while the methylene-extended homolog, tert-butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1261232-36-3), inserts a CH₂ spacer between the piperidine ring and the ether oxygen. This structural difference increases the molecular weight from 293.36 to 307.39 g/mol (ΔMW = +14.03 Da), adds one rotatable bond (from 4 to 5), and changes the molecular formula from C₁₅H₂₃N₃O₃ to C₁₆H₂₅N₃O₃ [1]. The methylene insertion also alters the conformational relationship between the piperidine and pyrimidine rings, increasing the degrees of rotational freedom and potentially affecting how the deprotected scaffold engages biological targets [2].

Conformational analysis Building block selection Fragment-based design

Purity Benchmarking and ISO Certification: Vendor-Qualified Material for Regulated Research Environments

The target compound is commercially available at certified purity levels suitable for pharmaceutical research and quality control applications. MolCore supplies the compound at NLT 98% purity under ISO certification, ensuring compliance with global pharmaceutical R&D quality standards . Fluorochem (Product Code F089892) lists the compound at 97% purity with full GHS hazard classification (H302, H315, H319, H335) and a comprehensive safety data sheet, facilitating institutional procurement and safe handling protocols . Leyan (Product No. 1779129) also supplies at 98% purity . In contrast, the 3-position regioisomer (CAS 1261233-31-1) is listed as discontinued at CymitQuimica (Ref. 10-F089977), and the methylene homolog (CAS 1261232-36-3) is typically available only at 95% purity, which may be insufficient for applications requiring high-purity starting materials .

Quality assurance ISO certification Procurement compliance Reproducibility

Recommended Application Scenarios for tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate Based on Quantitative Evidence


Synthesis of Covalent EGFR T790M/L858R Inhibitor Libraries via Boc Deprotection and 2-Arylamino Derivatization

Following Boc deprotection of the target compound to liberate 4-((4-methylpyrimidin-2-yl)oxy)piperidine, the resulting secondary amine can be elaborated into 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives structurally analogous to compound 9i (EGFR T790M/L858R IC₅₀ = 4.902 nM) [1]. The 4-methyl group on the pyrimidine ring provides a synthetic handle for further functionalization or serves as a metabolically stable substituent. The achiral nature of the 4-position ether linkage eliminates stereochemical complexity during library synthesis, enabling parallel chemistry workflows without chiral separation steps [2]. This scenario is directly supported by the published SAR establishing the 4-(piperidin-4-yloxy)pyrimidine core as a validated kinase inhibitor pharmacophore [1].

Fragment-Based Drug Discovery: Low-MW, Zero-HBD Scaffold for CNS-Penetrant Lead Generation

With a molecular weight of 293.36 Da, zero hydrogen bond donors, and an estimated LogP of ~2.3, the target compound (after Boc deprotection) falls within favorable physicochemical space for CNS drug discovery (MW < 400, HBD ≤ 3, TPSA < 90 Ų, LogP 1–4) [1][2]. Compared to the amino-linked analog (HBD = 1, MW 292.38) and the methylene homolog (MW 307.39, rotatable bonds = 5), the ether-linked target compound offers an optimal balance of low HBD count, moderate lipophilicity, and reduced conformational flexibility (4 rotatable bonds) that is prized in fragment-based screening libraries where ligand efficiency metrics drive hit selection [3]. The 4-methyl substituent provides a vector for fragment growth without introducing metabolic soft spots associated with unsubstituted heterocyclic positions.

Scale-Up and Process Chemistry: High-Purity Building Block with ISO-Certified Supply Chain

For medicinal chemistry programs transitioning from hit-to-lead to lead optimization and preclinical development, the availability of the target compound at NLT 98% purity under ISO certification (MolCore) and at 97% with full SDS documentation (Fluorochem, GHS07-classified) provides the quality assurance necessary for reproducible synthesis and impurity profiling [1][2]. The higher boiling point (423.6 °C) relative to the des-methyl analog (407.4 °C) may affect distillation-based purification strategies during scale-up, while the well-characterized hazard profile (H302, H315, H319, H335) enables compliant handling in regulated laboratory environments [3]. The compound's status as a reliably sourced building block—in contrast to the discontinued 3-isomer—reduces supply chain risk for multi-year development programs .

Scaffold-Hopping Exercises: Direct Ether Linker as a Bioisosteric Replacement for Amino-Linked Piperidine-Pyrimidine Cores

In scaffold-hopping campaigns where existing amino-linked piperidine-pyrimidine leads exhibit metabolic liabilities (e.g., N-dealkylation, reactive metabolite formation from secondary amine oxidation), the target compound's ether linkage offers a direct bioisosteric replacement. The O-for-NH substitution reduces the hydrogen bond donor count from 1 to 0 while preserving the overall molecular topology (ΔMW = +0.98 Da), as demonstrated by the comparison with CAS 1261232-51-2 (amino analog, MW 292.38) [1]. The ether linkage eliminates the potential for N-oxidation and N-dealkylation while maintaining the critical piperidine-pyrimidine spatial relationship necessary for target engagement, as validated by the EGFR inhibitor class data showing potent kinase inhibition from ether-linked scaffolds [2].

Quote Request

Request a Quote for tert-Butyl 4-((4-methylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.